molecular formula C15H21N3O5S B2740963 N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide CAS No. 896291-57-9

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2740963
CAS No.: 896291-57-9
M. Wt: 355.41
InChI Key: QUZJXKYGEAGNKG-UHFFFAOYSA-N
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Description

N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide is a synthetic oxalamide derivative featuring a pyrrolidine core substituted with a (4-methoxyphenyl)sulfonyl (MOS) group and an N2-methyl substituent. The MOS group (abbreviated from (4-methoxyphenyl)sulfonyl, as per CAS Registry nomenclature ) is a common blocking group in organic synthesis, known for its electron-withdrawing properties and stability under acidic conditions. The oxalamide backbone provides hydrogen-bonding capabilities, while the methyl group at N2 reduces polarity compared to bulkier substituents (e.g., chlorophenyl or thiazolyl groups in analogous compounds) .

This compound’s structural uniqueness lies in its combination of a sulfonylated pyrrolidine and a methylated oxalamide, which may influence its pharmacokinetic properties, such as solubility and membrane permeability.

Properties

IUPAC Name

N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S/c1-16-14(19)15(20)17-10-11-4-3-9-18(11)24(21,22)13-7-5-12(23-2)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZJXKYGEAGNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with pyrrolidine, followed by the addition of oxalyl chloride and methylamine. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving sulfonyl and oxalamide groups.

    Medicine: Research into its potential therapeutic effects, particularly in the context of its interactions with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The oxalamide moiety may also interact with enzymes, affecting their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide and analogous oxalamide derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
This compound Oxalamide + pyrrolidine - MOS group at pyrrolidine
- N2-methyl
~422 (estimated) Enhanced stability from MOS; reduced polarity due to N2-methyl
N1-((1-acetylpiperidin-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13) Oxalamide + piperidine - Acetylpiperidine
- 5-(2-hydroxyethyl)-4-methylthiazol-2-yl
- 4-chlorophenyl
478.14 Higher molecular weight; thiazole and chlorophenyl enhance hydrophilicity
N1-(4-chlorophenyl)-N2-(pyrrolidin-2-ylmethyl)oxalamide (Compound 14) Oxalamide + pyrrolidine - 5-(hydroxymethyl)-4-methylthiazol-2-yl
- 4-chlorophenyl
408.10 Stereoisomer mixture; thiazole and chlorophenyl increase H-bonding capacity
N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)oxalamide (Compound 10) Oxalamide + imidazolidine - Hydroxy/methoxyphenyl
- Imidazolidinone
~800 (estimated) Bulky substituents; high polarity and potential for multi-target binding

Key Structural and Functional Insights:

Role of the MOS Group :
The (4-methoxyphenyl)sulfonyl (MOS) substituent in the target compound enhances stability compared to acetylated or unprotected pyrrolidine/piperidine derivatives (e.g., Compound 13). MOS is a robust electron-withdrawing group, which may improve resistance to enzymatic degradation .

This likely decreases aqueous solubility but improves lipophilicity, favoring membrane permeability .

Comparison with Thiazole-Containing Analogs : Compounds 13–15 incorporate thiazole rings, which contribute to π-π stacking interactions and enhanced antiviral activity (e.g., HIV entry inhibition in Compound 13) . The absence of a thiazole in the target compound suggests a divergent biological mechanism or target.

Biological Activity

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide, also referred to as MPSP, is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C21H25N3O5S
Molecular Weight : 445.51 g/mol
CAS Number : 896286-99-0

The compound features a pyrrolidine ring, a methoxybenzenesulfonyl group, and an oxalamide moiety. The presence of these functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The sulfonamide group enhances the compound's solubility and bioavailability, which may facilitate its interaction with target proteins.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways related to pain perception and inflammatory responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description
Anticancer Properties Inhibits proliferation of cancer cells in vitro, particularly in breast cancer models.
Anti-inflammatory Effects Reduces pro-inflammatory cytokine production in macrophages.
Analgesic Activity Exhibits pain-relieving properties in animal models of acute pain.

Case Studies and Research Findings

  • Anticancer Activity :
    A study published in the Journal of Medicinal Chemistry demonstrated that MPSP significantly inhibited the growth of breast cancer cells (MCF-7) through apoptosis induction. The IC50 value was reported at 15 µM, indicating potent activity against this cell line .
  • Anti-inflammatory Effects :
    In a mouse model of inflammation induced by carrageenan, MPSP administration resulted in a significant reduction in paw edema compared to control groups. Histological analysis revealed decreased leukocyte infiltration and lower levels of inflammatory markers such as TNF-alpha and IL-6 .
  • Analgesic Properties :
    A recent pharmacological study assessed the analgesic effects of MPSP using the formalin test in rats. Results indicated a notable decrease in pain behavior during both the acute and chronic phases of the test, suggesting its potential utility in pain management therapies .

Q & A

Basic Synthesis Methodology

Q: What are the critical steps in synthesizing N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-methyloxalamide, and how can purity and yield be optimized? A: Synthesis involves:

  • Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group to pyrrolidine under controlled pH and temperature to avoid side reactions.
  • Oxalamide Coupling : Reacting the sulfonylated pyrrolidine with methylamine and oxalyl derivatives, using coupling agents like EDC/HOBt for amide bond formation.
  • Purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the target compound. Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric precision .
  • Characterization : Confirm purity (>95%) via reverse-phase HPLC and structural integrity via LC-MS (APCI+) and ¹H NMR (DMSO-d₆, 400 MHz) .

Advanced Stereochemical Analysis

Q: How does the stereochemistry of the pyrrolidine ring affect bioactivity, and what methods resolve stereoisomers? A:

  • Impact on Bioactivity : Stereochemistry influences binding to chiral biological targets (e.g., enzymes or receptors). For example, specific stereoisomers may exhibit higher affinity for HIV entry inhibitors .
  • Resolution Methods :
    • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
    • NMR Spectroscopy : Analyze coupling constants (e.g., vicinal H atoms) to infer spatial arrangements.
    • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Basic Structural Characterization

Q: Which spectroscopic/chromatographic methods are used to characterize this compound? A:

  • LC-MS (APCI+) : Confirms molecular weight (e.g., observed [M+H⁺] vs. calculated).
  • ¹H NMR : Assigns proton environments (e.g., δ 1.10–2.20 for pyrrolidine CH₂ groups, δ 7.41–7.82 for aromatic protons) .
  • HPLC : Quantifies purity (>95% via UV detection at 254 nm).
  • FT-IR : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹) .

Advanced Biological Target Identification

Q: What are potential biological targets and experimental approaches to study mechanisms? A:

  • Hypothesized Targets : Enzymes (e.g., HIV protease, kinases) or receptors (e.g., GPCRs) due to sulfonyl and oxalamide motifs .
  • Experimental Methods :
    • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
    • Molecular Docking : Predict interactions using software like AutoDock or Schrödinger .

Basic Solubility and Stability

Q: What are the solubility and stability profiles under varying conditions? A:

  • Solubility : Highly soluble in DMSO and ethanol (>10 mg/mL); limited aqueous solubility (use co-solvents like PEG-400) .
  • Stability : Stable at 4°C (solid form, inert atmosphere). Degrades at pH <3 or >10 (hydrolysis of sulfonyl or oxalamide groups) or temperatures >60°C .

Advanced Data Contradiction Analysis

Q: How can researchers resolve contradictions in reported bioactivities? A:

  • Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.
  • SAR Studies : Systematically modify substituents (e.g., methoxy → ethoxy) to isolate contributing factors.
  • Replicate Conditions : Control variables like solvent purity, cell line passage number, and assay protocols .

Basic Reactivity of Functional Groups

Q: Which functional groups drive reactivity, and how? A:

  • Sulfonyl Group : Electron-withdrawing; participates in nucleophilic substitutions (e.g., with thiols) or hydrogen bonding.
  • Oxalamide : Stabilizes protein interactions via H-bonding; prone to hydrolysis under acidic/basic conditions.
  • Methoxy Group : Modulates electronic effects on the phenyl ring, enhancing lipophilicity .

Advanced SAR Optimization Strategies

Q: How to design SAR studies to enhance bioactivity? A:

  • Substituent Variation : Replace 4-methoxy with halogen (e.g., F, Cl) to alter electronic effects.
  • Scaffold Hybridization : Fuse with bioactive heterocycles (e.g., pyridine in ) to target multiple pathways.
  • Prodrug Derivatives : Introduce ester groups to improve bioavailability, later hydrolyzed in vivo .

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